N-(3,5-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.19501140 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Receptor Affinity
Studies on molecular interactions highlight the importance of structural analogs in understanding receptor binding and activity modulation. For example, research on SR141716, a compound with some structural similarities, provides insights into the molecular interaction with the CB1 cannabinoid receptor, suggesting that specific conformations and steric bindings play a crucial role in receptor affinity and antagonist activity (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of various pyrazole derivatives, including those with pyridine and pyrimidine structures, showcases the chemical versatility and potential pharmaceutical applications of these compounds. For instance, studies have reported on the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines and their structural analysis, demonstrating their potential in drug development and material science (Quiroga et al., 1999).
Antagonistic Properties and Pharmacological Profiles
Research on pyrazole derivatives as cannabinoid receptor antagonists underscores the therapeutic potential of these compounds in managing conditions influenced by cannabinoid receptors, such as pain, inflammation, and neurodegenerative diseases (Lan et al., 1999).
Catalysis and Synthetic Applications
The exploration of pyrazolyl compounds in catalysis, such as in the asymmetric transfer hydrogenation of ketones, highlights their utility in synthetic chemistry and industrial applications. This underscores the broad applicability of these molecules beyond pharmacology (Magubane et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-4-22-17(7-8-19-22)16-6-5-9-21(16)18(23)20-15-11-13(2)10-14(3)12-15/h7-8,10-12,16H,4-6,9H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFCQFZJVBREN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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